
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which include “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a pyrimidinamine core, which is linked to a morpholine ring and a cyclopentanecarboxamide group.Chemical Reactions Analysis
Pyrimidinamine derivatives, including “this compound”, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 292.339.Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of novel compounds, including those with morpholine substituted dihydropyrimidone carboxamide structures, have been synthesized and characterized, demonstrating significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi. These findings suggest potential applications of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide derivatives in developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Anti-Inflammatory and Analgesic Agents
Research into compounds derived from this compound and related structures has shown promising anti-inflammatory and analgesic properties. Novel heterocyclic compounds synthesized from visnagenone and khellinone demonstrated significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, indicating their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
The synthesis of new visnagen and khellin furochromone pyrimidine derivatives based on this compound has led to compounds with notable analgesic and anti-inflammatory activities. Some of these compounds, particularly those undergoing further derivatization, exhibited promising anticancer activities, suggesting a potential avenue for cancer therapy research (Abu‐Hashem & Youssef, 2011).
Synthetic Methodologies and Chemical Transformations
The development of synthetic methodologies involving this compound derivatives has broadened the scope of chemical transformations, enabling the creation of novel heterocyclic compounds. These methodologies have implications for pharmaceutical chemistry, offering new pathways for the synthesis of biologically active molecules (Zaki, Radwan, & El-Dean, 2017).
Dual-Acting Inhibitors
Research into benzimidazole-morpholine derivatives as dual-acting inhibitors has revealed compounds with inhibitory potential against COX-1 and COX-2 enzymes. This dual inhibitory action presents a promising approach for the treatment of inflammatory diseases, highlighting the therapeutic potential of this compound derivatives in multi-targeted therapy (Can et al., 2017).
Mecanismo De Acción
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and plasmodium falciparum nf54, a causative organism of malaria .
Mode of Action
It is known that similar 2-aminopyrimidine derivatives interact with their targets, leading to changes that inhibit the growth of the targeted organisms .
Biochemical Pathways
Similar compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms .
Direcciones Futuras
The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives, including “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, they could be a potential area of future research and development.
Propiedades
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-16(13-3-1-2-4-13)17-5-8-23-15-11-14(18-12-19-15)20-6-9-22-10-7-20/h11-13H,1-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJXVFBPAQMISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
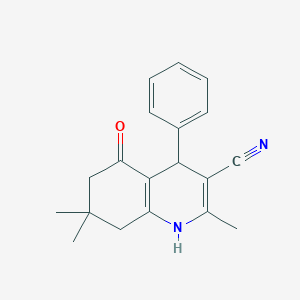
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)
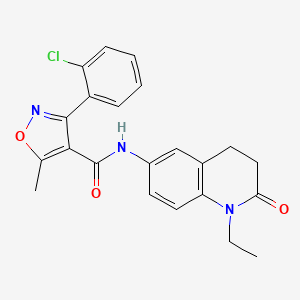

![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)
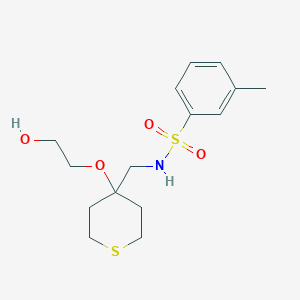
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2933983.png)
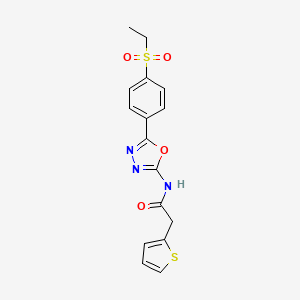
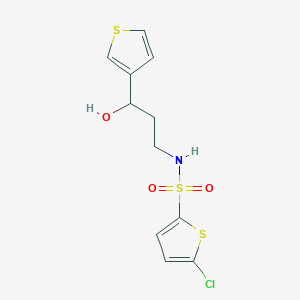
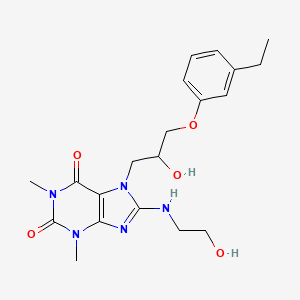
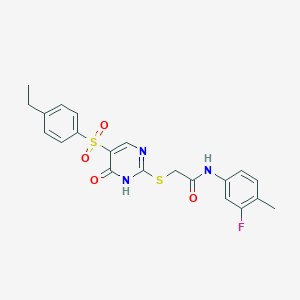
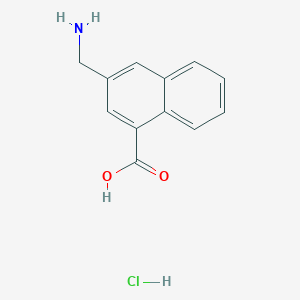
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2933995.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)
